tert-Butyl-d9 acetate
Overview
Description
tert-Butyl-d9 acetate: is a deuterated compound with the molecular formula
C6D9H3O2
and a molecular weight of 125.21 g/mol . It is an isotopologue of tert-Butyl acetate, where nine hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl-d9 acetate can be synthesized through the esterification of deuterated tert-butanol (tert-Butanol-d10) with acetic acid. The reaction typically involves the following steps:
Esterification Reaction: Deuterated tert-butanol reacts with acetic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Purification: The crude product is purified by distillation or recrystallization to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Large quantities of deuterated tert-butanol and acetic acid are mixed in a reactor with an acid catalyst.
Continuous Reflux: The mixture is heated under reflux to drive the esterification reaction to completion.
Separation and Purification: The product is separated from the reaction mixture using distillation columns and further purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-d9 acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form deuterated tert-butanol and acetic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Oxidation: Under specific conditions, this compound can be oxidized to form tert-Butyl-d9 alcohol and acetic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Deuterated tert-butanol and acetic acid.
Substitution: Various substituted acetates depending on the nucleophile used.
Oxidation: tert-Butyl-d9 alcohol and acetic acid.
Scientific Research Applications
tert-Butyl-d9 acetate is widely used in scientific research due to its deuterium content, which makes it valuable in:
NMR Spectroscopy: The deuterium atoms provide distinct signals in NMR spectra, aiding in the study of molecular structures and dynamics.
Isotope Labeling: Used in metabolic studies to trace the pathways of acetate metabolism.
Pharmaceutical Research: Helps in the study of drug metabolism and pharmacokinetics by providing a labeled compound that can be tracked in biological systems.
Chemical Synthesis: Serves as a precursor in the synthesis of other deuterated compounds.
Mechanism of Action
The mechanism by which tert-Butyl-d9 acetate exerts its effects is primarily through its role as a labeled compound in various reactions and studies. The deuterium atoms act as tracers, allowing researchers to follow the compound through different chemical and biological processes. This helps in elucidating reaction mechanisms, metabolic pathways, and the behavior of molecules in different environments.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: The non-deuterated version of tert-Butyl-d9 acetate.
tert-Butanol-d10: Deuterated tert-butanol used in the synthesis of this compound.
Ethyl-d5 acetate: Another deuterated acetate compound used for similar purposes in research.
Uniqueness
This compound is unique due to its high deuterium content, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. Compared to its non-deuterated counterpart, it offers enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research.
Properties
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i2D3,3D3,4D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOVHXAZOJBABW-WVZRYRIDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223385 | |
Record name | 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-03-0 | |
Record name | 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358731-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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